molecular formula C16H12FN3O2 B2397497 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 955328-28-6

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B2397497
CAS No.: 955328-28-6
M. Wt: 297.289
InChI Key: RREPYVUGQJRDHC-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a chemical compound. It has a molecular formula of C16H12FN3O2 and an average mass of 297.284 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring with a carboxamide group at the 3-position, a hydroxy group at the 4-position, and a fluoro group at the 6-position. It also has a pyridine ring with a methyl group at the 2-position attached to the nitrogen of the carboxamide group .

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors Imaging

Matarrese et al. (2001) explored novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations of quinoline carboxamides, were synthesized with high radiochemical purity and showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antibacterial Activity of Pyridonecarboxylic Acids

Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids, compounds structurally related to quinoline carboxamides, and evaluated their antibacterial activity. Among them, derivatives showed more potent activity than enoxacin, indicating the potential for further biological study. This work demonstrates the relevance of quinoline derivatives in developing new antibacterial agents (Egawa et al., 1984).

Fluorogenic Quinoline Derivatives

Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic properties, indicating their potential use in biochemistry and medicine for studying various biological systems. These derivatives highlight the diverse applications of quinoline compounds in scientific research, including their use as sensitive and selective compounds for biological investigations (Gracheva et al., 1982).

ATM Kinase Inhibitors

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrated potent and selective inhibition of ATM, with properties suitable for oral administration, showcasing the potential of quinoline derivatives in the development of novel therapeutic agents (Degorce et al., 2016).

TLR2 Agonists for Vaccine Adjuvants

Hu et al. (2018) identified quinoline carboxamide derivatives as TLR2 agonists, indicating their potential as leads for developing vaccine adjuvants. This discovery highlights the role of quinoline derivatives in immunotherapy and vaccine development, providing a basis for further exploration in this field (Hu et al., 2018).

Properties

IUPAC Name

6-fluoro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-9-3-2-4-14(19-9)20-16(22)12-8-18-13-6-5-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPYVUGQJRDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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